molecular formula C19H24N2O2 B14789576 4-[[(4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol

4-[[(4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol

Cat. No.: B14789576
M. Wt: 312.4 g/mol
InChI Key: RASAUPYEBCYZRS-LIDOKQSOSA-N
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Description

4-[[(4S)-5-ethyl-1-azabicyclo[222]octan-2-yl]-hydroxymethyl]quinolin-6-ol is a complex organic compound with a unique structure that combines a quinoline moiety with a bicyclic azabicyclo[222]octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the azabicyclo[2.2.2]octane system: This step often involves a Diels-Alder reaction followed by a series of functional group transformations to introduce the hydroxymethyl group at the desired position.

    Final coupling: The quinoline and azabicyclo[2.2.2]octane fragments are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[[(4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde under appropriate conditions.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-[[(4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-[[(4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function, while the azabicyclo[2.2.2]octane system can interact with various enzymes, inhibiting their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Azabicyclo[2.2.2]octane derivatives: Such as tropane alkaloids, which have significant pharmacological activities.

Uniqueness

4-[[(4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol is unique due to its combined structural features, which confer distinct biological activities and potential applications that are not observed in simpler quinoline or azabicyclo[2.2.2]octane derivatives.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

4-[[(4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol

InChI

InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12?,13-,18?,19?/m0/s1

InChI Key

RASAUPYEBCYZRS-LIDOKQSOSA-N

Isomeric SMILES

CCC1CN2CC[C@H]1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O

Origin of Product

United States

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